molecular formula C6H11ClOS B6235419 1-chloro-4-(ethylsulfanyl)butan-2-one CAS No. 54487-64-8

1-chloro-4-(ethylsulfanyl)butan-2-one

Cat. No. B6235419
CAS RN: 54487-64-8
M. Wt: 166.7
InChI Key:
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Description

1-Chloro-4-(ethylsulfanyl)butan-2-one is an organic compound from the family of chlorinated aliphatic sulfides. It is a colorless liquid with a pungent odor and a boiling point of 95°C. It is a versatile compound that has a wide range of applications in both scientific research and industrial settings.

Scientific Research Applications

1-Chloro-4-(ethylsulfanyl)butan-2-one is a common reagent used in synthetic organic chemistry, particularly in the synthesis of organic compounds. It is also used as a catalyst in various chemical reactions, such as the synthesis of 1,3-dichloro-2-propanol. Additionally, it is used as a solvent in the extraction of natural products, such as essential oils.

Mechanism of Action

1-Chloro-4-(ethylsulfanyl)butan-2-one acts as a nucleophile in organic reactions. It is able to react with electrophiles, such as halogens, to form a new bond. This bond formation can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
1-Chloro-4-(ethylsulfanyl)butan-2-one has been found to have antifungal properties when tested in vitro. It is also known to have insecticidal properties, although its exact mechanism of action is still not fully understood. Additionally, 1-chloro-4-(ethylsulfanyl)butan-2-one has been found to have a low toxicity in mammals and is not known to be carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-chloro-4-(ethylsulfanyl)butan-2-one in lab experiments is its low toxicity and lack of carcinogenicity. Additionally, it is a relatively inexpensive reagent and can be easily synthesized in the laboratory. However, 1-chloro-4-(ethylsulfanyl)butan-2-one is highly volatile and can be difficult to handle in the laboratory. It is also flammable and should be handled with caution.

Future Directions

1-Chloro-4-(ethylsulfanyl)butan-2-one has potential applications in the development of new pesticides and fungicides. Additionally, it could be investigated for its potential use as a solvent for the extraction of natural products. Additionally, further research could be done to better understand its mechanism of action and to identify any potential toxic effects. Finally, its potential use as a catalyst in organic synthesis could be further explored.

Synthesis Methods

1-Chloro-4-(ethylsulfanyl)butan-2-one can be synthesized through the reaction of ethyl mercaptan and chloroform. In this reaction, ethyl mercaptan is first treated with a base, such as sodium hydroxide, to form an ethyl mercaptide. The mercaptide is then reacted with chloroform in the presence of a catalyst, such as sodium iodide or zinc chloride, to produce 1-chloro-4-(ethylsulfanyl)butan-2-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-4-(ethylsulfanyl)butan-2-one involves the conversion of a starting material containing a butanone moiety to the desired product through a series of chemical reactions.", "Starting Materials": ["Butanone", "Ethyl mercaptan", "Sodium hydroxide", "Chlorine gas", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol"], "Reaction": [ { "Step 1": "Addition of ethyl mercaptan to butanone in the presence of sodium hydroxide to form 4-(ethylsulfanyl)butan-2-one." }, { "Step 2": "Chlorination of 4-(ethylsulfanyl)butan-2-one with chlorine gas in the presence of hydrochloric acid to form 1-chloro-4-(ethylsulfanyl)butan-2-one." }, { "Step 3": "Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from methanol." } ] }

CAS RN

54487-64-8

Product Name

1-chloro-4-(ethylsulfanyl)butan-2-one

Molecular Formula

C6H11ClOS

Molecular Weight

166.7

Purity

95

Origin of Product

United States

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